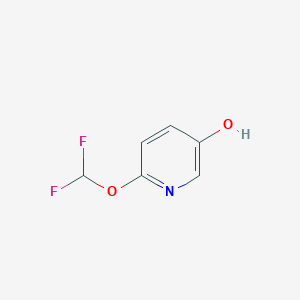

6-(Difluoromethoxy)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8)11-5-2-1-4(10)3-9-5/h1-3,6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOORMFONBHIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Pyridine Systems in Contemporary Chemical Design

The incorporation of fluorine into organic molecules, particularly into heterocyclic systems like pyridine (B92270), is a widely employed strategy in modern drug discovery and materials science. nih.govacs.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.govchemenu.com

The introduction of fluorine or fluorine-containing groups, such as the difluoromethoxy group (-OCF₂H), can lead to:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation and potentially increasing its bioavailability. chemenu.com

Increased Lipophilicity: Fluorination can increase a molecule's ability to pass through cell membranes, which is crucial for reaching its biological target. chemenu.com

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with its target protein. acs.org

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its binding affinity to a biological target. acs.org

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous active compounds. uni-muenster.dechemeurope.comresearchgate.net The strategic placement of fluorine atoms or fluorinated groups on the pyridine ring allows chemists to fine-tune the properties of these molecules for specific applications. uni-muenster.dechemeurope.com

The Position of 6 Difluoromethoxy Pyridin 3 Ol Within Heterocyclic Chemistry Research

6-(Difluoromethoxy)pyridin-3-ol is a specific example of a fluorinated pyridine (B92270) derivative that holds interest for researchers. Its structure combines the pyridine core with a difluoromethoxy group at the 6-position and a hydroxyl group at the 3-position. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.

The difluoromethyl group, in particular, is of high interest in drug research as it often dictates the properties of bioactive molecules. uni-muenster.dechemeurope.com The ability to precisely introduce this group at specific locations on the pyridine ring is a significant challenge in synthetic chemistry. uni-muenster.dechemeurope.com Therefore, compounds like this compound serve as important starting materials or reference compounds for developing new synthetic methodologies.

Below is a table summarizing the key chemical data for this compound:

| Property | Value | Source |

| CAS Number | 859539-04-1 | bldpharm.com, arctomsci.com |

| Molecular Formula | C₆H₅F₂NO₂ | bldpharm.com, arctomsci.com |

| Molecular Weight | 161.11 g/mol | bldpharm.com, arctomsci.com |

| SMILES Code | OC1=CC=C(OC(F)F)N=C1 | bldpharm.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Current Research Landscape and Future Directions for Difluoromethoxypyridinols

Regioselective Difluoromethylation Strategies

The precise introduction of a difluoromethyl group onto a pyridine (B92270) ring is a significant chemical challenge. Researchers have developed a variety of strategies to control the position of this crucial functional group.

Direct Difluoromethylation of Pyridinols and Analogues

Direct C-H difluoromethylation offers an atom-economical approach to synthesizing difluoromethylated pyridinols. This method avoids the pre-functionalization of the pyridine ring, thereby shortening the synthetic sequence. A general procedure for the direct difluoromethylation of hydroxyl-substituted heteroaromatics involves the reaction of the corresponding pyridinol with a difluoromethylating agent in the presence of a base. For instance, treating a pyridinol with difluoromethyltriflate in a biphasic system of aqueous potassium hydroxide (B78521) and acetonitrile (B52724) can yield the desired difluoromethoxylated product. chemicalbook.com

Alkylation Approaches Utilizing Electrophilic Difluoromethylating Reagents

Alkylation strategies using electrophilic difluoromethylating reagents represent a common and effective method for the synthesis of difluoromethoxylated pyridines. Because pyridine is an electron-deficient heteroarene, Friedel-Crafts type alkylations are generally not effective unless the pyridine ring is substituted with electron-donating groups. youtube.com However, the deprotonation of a pyridinol to form a pyridinoxide intermediate enhances its nucleophilicity, facilitating subsequent alkylation.

One notable example is the synthesis of 2-chloro-6-(difluoromethoxy)pyridine, where 2-chloro-6-hydroxypyridine is treated with a 6 M aqueous solution of potassium hydroxide in acetonitrile. chemicalbook.com The subsequent dropwise addition of difluoromethyltriflate, an electrophilic reagent, at room temperature leads to an exothermic reaction, yielding the desired product after purification. chemicalbook.com

Transition-Metal Catalyzed Difluoromethylation of Pyridine Derivatives

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds, offering novel pathways for the difluoromethylation of pyridine derivatives. These methods often exhibit high functional group tolerance and can proceed under mild conditions.

Iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone provides a facile route to a variety of difluoromethylated arenes, including those with pyridine motifs. cas.cn This method utilizes an inexpensive iron catalyst and a bench-stable fluoroalkyl sulfone reagent. cas.cn The reaction proceeds smoothly at low temperatures and is tolerant of various heterocyclic structures such as pyridine, morpholine, and indole. cas.cn

Palladium-catalyzed cross-coupling reactions have also been extensively explored. For instance, the reaction of aryl halides with difluoromethyl trimethylsilane (B1584522) (Me3SiCF2H) or tributyl(difluoromethyl)stannane represents a viable approach. cas.cn Furthermore, palladium-catalyzed C-H (ethoxycarbonyl)difluoromethylthiolation reactions have been developed, allowing for the functionalization of 2-phenylpyridine (B120327) derivatives. nih.gov

Photocatalytic Difluoromethylation Techniques for Heteroarenes

Visible-light photocatalysis has recently gained significant attention as a mild and environmentally benign method for C-H difluoromethylation. nih.govmdpi.com This technique often utilizes a photocatalyst, such as Ru(bpy)₃²⁺ or fac-Ir(ppy)₃, to generate difluoromethyl radicals from a suitable precursor. mdpi.commdpi.com These radicals can then react with heteroarenes in a regioselective manner.

One approach involves the use of difluoromethyl heteroaryl-sulfones as precursors to the •CF₂H radical in the presence of a photoexcited catalyst. mdpi.com Another strategy employs sodium chlorodifluoroacetate (ClCFCO₂Na) as the difluoromethyl source. researchgate.net The development of dual-active-centered covalent organic frameworks (COFs) as photocatalysts has shown to significantly enhance the efficiency of direct C-H difluoromethylation of heterocycles. nih.gov These photocatalytic methods are attractive for late-stage functionalization due to their mild conditions and high functional group tolerance. nih.govnih.gov

Functional Group Interconversion and Derivatization at the Pyridine Ring

Once the difluoromethoxy group is installed, further modifications of the pyridine ring can be carried out to generate a diverse range of analogues.

Hydroxyl Group Transformations on the Pyridinol Core

The hydroxyl group on the pyridinol core is a versatile handle for further functionalization. nih.gov It can be converted to other functional groups, enabling the synthesis of a wide array of derivatives.

A common transformation is the conversion of the hydroxyl group into a better leaving group, such as a halogen. nih.gov This can be achieved using various reagents, although milder and more selective methods are continuously being developed to avoid side reactions, especially in complex molecules. nih.gov For example, visible-light-activated photocatalysis with Ru(bpy)₃Cl₂ in the presence of CBr₄/NaBr or CHI₃/NaI can be used for the bromination or iodination of primary alcohols with high functional group tolerance. nih.gov

Another important transformation is the conversion of an amino group to a hydroxyl group. While the Sandmeyer reaction using diazonium salts is a classic method, alternative, milder procedures are sought to avoid the use of potentially hazardous reagents. researchgate.net

Oxidative and Reductive Manipulations of the Pyridine Nucleus

The manipulation of the pyridine ring's oxidation state is a powerful tool for accessing diverse substitution patterns. While the direct synthesis of pyridines is common, the controlled oxidation or reduction of pre-existing pyridine scaffolds offers an alternative and often more flexible approach.

One of the most expedient methods for synthesizing substituted pyridines is through the oxidative aromatization of 1,4-dihydropyridines (1,4-DHPs). jcbsc.org This approach is particularly attractive due to the ready availability of 1,4-DHPs, which are themselves important pharmacophores. jcbsc.org Various oxidizing agents can be employed for this transformation, allowing for the introduction of substituents that might not be compatible with de novo pyridine synthesis.

Conversely, the selective reduction of the pyridine nucleus to form dihydropyridines is a valuable strategy for creating partially saturated heterocyclic building blocks. nih.gov Traditional methods often lead to over-reduction to the piperidine (B6355638) ring. nih.gov However, recent advancements have enabled the mild and selective reduction of pyridines to N-substituted 1,4- and 1,2-dihydropyridines using reagents like amine boranes. nih.gov This dearomatization strategy opens up pathways for further functionalization, such as hydrofluorination and difluorination, with excellent regioselectivity. nih.gov

Table 1: Reductive Manipulation of Pyridine

| Precursor | Reagent | Product | Yield | Reference |

| Pyridine | Amine Borane | 1,4-Dihydropyridine | High | nih.gov |

| Pyridine | Amine Borane | 1,2-Dihydropyridine | High | nih.gov |

Halogenation and Cross-Coupling Methodologies in Difluoromethoxypyridine Synthesis

Halogenated pyridines are key intermediates in the synthesis of more complex molecules, serving as versatile handles for cross-coupling reactions. The introduction of a difluoromethoxy group onto a halogenated pyridine core, or the halogenation of a difluoromethoxypyridine, are both viable strategies.

A general procedure for the difluoromethylation of hydroxyl-substituted heteroaromatics, such as 2-chloro-6-hydroxypyridine, involves reaction with difluoromethyltriflate in the presence of a base like potassium hydroxide. chemicalbook.com This method provides a direct route to chloro-difluoromethoxypyridines, which can then undergo further transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, a library of triarylpyridines has been synthesized via the Suzuki-Miyaura cross-coupling of tribromodimethylpyridines with various arylboronic acids. researchgate.net This highlights the power of this methodology in creating highly substituted pyridine scaffolds. Similarly, Negishi cross-couplings of 1-fluoro-1-haloalkenes with alkylzinc bromides, catalyzed by palladium complexes, have been shown to produce multisubstituted fluoroalkenes with high stereoselectivity. nih.gov These types of reactions can be adapted for the synthesis of complex difluoromethoxypyridine analogues.

Table 2: Suzuki-Miyaura Cross-Coupling for Triarylpyridine Synthesis

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Tribromodimethylpyridine | Arylboronic Acid | Pd(OAc)₂ / S-Phos | Triarylpyridine | researchgate.net |

Multicomponent and Cyclization Reaction Pathways for Pyridine Ring Construction

Multicomponent reactions (MCRs) and cyclization strategies offer efficient and atom-economical pathways to construct the pyridine ring from simpler precursors. These methods allow for the rapid assembly of complex molecular architectures in a single step.

A notable example is the rhodium(III)-catalyzed three-component annulation of simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) (DCE). nih.govresearchgate.net This reaction provides a streamlined route to diverse ring-fused pyridiniums. nih.govresearchgate.net The process is highly regioselective and can be extended to construct complex polycyclic systems. nih.govresearchgate.net

Another powerful method for pyridine ring construction is the transition metal-catalyzed [2+2+2] cycloaddition. nih.gov This reaction typically involves the cyclotrimerization of two alkyne molecules and a nitrile. Iron(II) complexes have emerged as simple and air-stable pre-catalysts for this transformation, enabling the synthesis of a wide range of substituted pyridines from diynes and nitrile derivatives. rsc.org This method allows for significant control over the substitution pattern of the resulting pyridine ring. nih.gov

Advanced Synthetic Strategies for Complex this compound Analogues

The synthesis of complex analogues of this compound often requires multi-step sequences that combine several of the methodologies discussed above. For example, the synthesis of a potential PET agent for imaging B-Raf(V600E) involved a nine-step synthesis starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole to construct a complex pyrazolopyridine core. nih.gov The final steps involved desmethylation to reveal a hydroxyl group, which was then radiolabeled. nih.gov

The development of novel cross-coupling partners is also a key area of research. Sulfonamidomethyltrifluoroborates have been successfully synthesized and used as coupling partners in Suzuki-Miyaura reactions with a variety of aryl and heteroaryl chlorides. nih.gov This provides a new disconnection for the synthesis of sulfonamidomethyl-containing molecules, offering a complementary approach to traditional methods. nih.gov

Furthermore, one-pot difunctionalization reactions of alkynes, mediated by sulfonium (B1226848) salts, have been developed to synthesize Z-alkenyl phosphorothioates and selenophosphates with complete regio- and stereoselectivity. acs.org This type of methodology could be envisioned for the introduction of functionalized side chains onto a pre-formed difluoromethoxypyridine scaffold.

Elucidation of Difluoromethylation Reaction Mechanisms

The introduction of a difluoromethoxy group onto a pyridine ring is a critical step in the synthesis of this compound. The mechanism of this transformation typically involves the nucleophilic attack of a hydroxyl-substituted pyridine precursor on a suitable difluoromethylating agent.

A general procedure for the difluoromethylation of hydroxyl-substituted heteroaromatics involves the reaction of a compound like 2-chloro-6-hydroxypyridine with a difluoromethyl source such as difluoromethyltriflate. chemicalbook.com This reaction is typically carried out in the presence of a strong base, like potassium hydroxide, in a suitable solvent like acetonitrile. chemicalbook.com The base deprotonates the hydroxyl group, forming a more nucleophilic pyridinolate anion. This anion then attacks the electrophilic difluoromethylating agent, displacing a leaving group (e.g., triflate) in what is likely an SN2-type mechanism. The reaction is often exothermic and requires careful temperature control. chemicalbook.com

Table 1: General Conditions for Difluoromethylation of Hydroxypyridines

| Parameter | Condition | Rationale |

| Substrate | Hydroxypyridine | The hydroxyl group acts as the nucleophile precursor. |

| Reagent | Difluoromethyltriflate | Serves as the electrophilic source of the -OCF₂H group. |

| Base | Potassium Hydroxide (aq. solution) | Deprotonates the hydroxyl group to enhance its nucleophilicity. |

| Solvent | Acetonitrile | A polar aprotic solvent that can dissolve the reactants. |

| Temperature | Room Temperature (with cooling) | The reaction is exothermic and requires temperature management. chemicalbook.com |

Analysis of Nucleophilic Substitution Pathways on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the difluoromethoxy group. youtube.com This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity and regioselectivity of SNAr reactions on substituted pyridines are well-established. youtube.com Nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance involving the nitrogen atom. youtube.comyoutube.com The presence of a good leaving group at these positions further facilitates the reaction. youtube.com

In the case of this compound, the difluoromethoxy group at C6 and the hydroxyl group at C3 influence the substitution pattern. While the hydroxyl group is an activating group for electrophilic substitution, its deprotonated form (phenoxide) is a powerful nucleophile. For external nucleophiles, the electron-withdrawing difluoromethoxy group at C6 enhances the electrophilicity of the ring, particularly at the C2 and C4 positions. Therefore, nucleophilic substitution reactions on a derivative of this compound where a leaving group is present at the C2 or C4 position would be expected to proceed readily. Conversely, substitution at the C5 position would be less favorable.

Studies on pentafluoropyridine (B1199360) have shown that the site of nucleophilic attack can be controlled by reaction conditions. rsc.org Mild conditions often favor substitution at the C4 position, while harsher conditions can lead to substitution at the C2 and C6 positions. rsc.org This suggests that the outcome of nucleophilic substitution on derivatives of this compound could be tuned by carefully selecting the reaction parameters.

Reaction Kinetics and Thermodynamics of this compound Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, general principles of physical organic chemistry allow for predictions regarding its reactivity. The rate of chemical transformations, such as nucleophilic aromatic substitution, is governed by the activation energy of the reaction, which is influenced by the stability of the transition state.

For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the anionic Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The difluoromethoxy group at the C6 position of the pyridine ring is strongly electron-withdrawing, which would be expected to lower the activation energy and thus increase the rate of nucleophilic attack at the C2 and C4 positions.

Table 2: Predicted Relative Reactivity for Nucleophilic Aromatic Substitution on a Halogenated 6-(Difluoromethoxy)pyridine

| Position of Leaving Group | Predicted Relative Rate | Electronic Justification |

| C2 | High | Ortho to nitrogen and activated by the C6-OCF₂H group; negative charge in the intermediate is stabilized by the nitrogen atom. youtube.comyoutube.com |

| C4 | High | Para to nitrogen and activated by the C6-OCF₂H group; negative charge in the intermediate is stabilized by the nitrogen atom. youtube.comyoutube.com |

| C5 | Low | Meta to nitrogen; the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. youtube.com |

Radical Processes in the Synthesis and Reactivity of Fluorinated Pyridines

Radical reactions provide a powerful alternative for the functionalization of pyridine rings, often with complementary regioselectivity to ionic pathways. The Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.govnih.gov This method is highly effective for the alkylation of pyridines.

In the context of fluorinated pyridines, radical processes can be employed for both their synthesis and subsequent modification. For example, C-H fluorination can be promoted by pyridine N-oxyl radicals, proceeding through radical intermediates. rsc.org This approach offers a direct method for introducing fluorine atoms into a pre-existing pyridine scaffold.

Furthermore, photoredox catalysis has emerged as a versatile tool for generating pyridyl radicals from halogenated pyridines, which can then participate in a variety of C-C bond-forming reactions with alkenes and other radical acceptors. nih.gov This strategy allows for the functionalization of any position on the pyridine ring, provided a suitable halo-pyridine precursor is available. nih.gov The reactivity of N-methoxypyridinium salts towards radicals has been shown to be exceptionally high, enabling efficient radical chain reactions. nih.gov These radical-based methods are particularly valuable due to their high functional group tolerance and mild reaction conditions. nih.gov

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. acs.org Methods such as Density Functional Theory (DFT) can provide detailed insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity and selectivity. acs.orgnih.gov

For reactions involving this compound, computational studies could be employed to:

Model Reaction Profiles: Calculate the energy profiles for difluoromethylation and nucleophilic substitution reactions to identify the rate-determining steps and the most favorable pathways.

Analyze Transition States: Determine the geometry and electronic structure of transition states to understand the origins of regioselectivity.

Investigate Conformational Effects: The conformational preferences of the difluoromethoxy group could influence the accessibility of different reaction sites, an aspect that can be effectively studied through computational modeling. nih.gov

Elucidate Radical Mechanisms: Computational methods can help to understand the stability of radical intermediates and the barriers for radical addition reactions.

Recent studies have utilized computational analysis to understand the kinetic favorability of cycloaddition reactions and to suggest that the energetic penalty associated with reactant deformation is a key factor in determining selectivity. acs.org Similar approaches could be applied to unravel the mechanistic intricacies of reactions involving this compound, guiding the rational design of new synthetic transformations.

Table 3: Application of Computational Methods in Mechanistic Studies

| Computational Method | Application in Studying this compound Reactions |

| Density Functional Theory (DFT) | Calculating reaction energy profiles, optimizing geometries of reactants, intermediates, and transition states. nih.gov |

| Transition State Searching | Locating the highest energy point along the reaction coordinate to determine activation barriers. |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge distribution and orbital interactions to understand electronic effects. |

| Distortion/Interaction Analysis | Decomposing the activation energy into the energy required to distort the reactants and the interaction energy between them. acs.org |

Sophisticated Spectroscopic Characterization of 6 Difluoromethoxy Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For 6-(difluoromethoxy)pyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the pyridine (B92270) ring and the difluoromethoxy group. The aromatic region would feature three signals for the pyridine ring protons. Based on the substitution pattern, the proton at the C4 position is expected to appear as a doublet of doublets, coupling to the protons at C2 and C5. The protons at C2 and C5 would also likely appear as doublets. The proton of the hydroxyl group at C3 may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. A key feature would be the signal for the proton of the difluoromethoxy group (-OCHF₂), which is expected to be a triplet due to coupling with the two equivalent fluorine atoms.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Six distinct signals are expected for the six carbon atoms of the pyridine ring. The carbon bearing the difluoromethoxy group (C6) and the carbon attached to the hydroxyl group (C3) would show characteristic shifts influenced by the electronegativity of the attached oxygen atoms. The carbon of the difluoromethoxy group itself would appear as a triplet due to one-bond coupling with the two fluorine atoms.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H (OCHF₂) | 6.5 - 7.5 | Triplet (t) | JHF ≈ 50-60 Hz |

| Pyridine-H | 7.0 - 8.5 | Multiplets (m) | |

| OH | Variable | Broad Singlet (br s) |

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

| OC HF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 230-250 Hz |

| Pyridine-C | 110 - 160 | Singlets (s) or Doublets/Triplets (d, t) for C2 and C6 |

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine nuclei. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the geminal proton (-OCHF ₂). The chemical shift of this signal is anticipated to be in the characteristic range for difluoromethoxy groups, typically between -80 and -100 ppm relative to a standard such as CFCl₃. rsc.org The magnitude of the two-bond hydrogen-fluorine coupling constant (²JHF) provides further confirmation of the difluoromethoxy moiety. ucsd.edu

Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| OCHF ₂ | -80 to -100 | Doublet (d) | ²JHF ≈ 50-60 Hz |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment would reveal correlations between neighboring protons. For this compound, this would show cross-peaks between the adjacent protons on the pyridine ring, confirming their relative positions.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its attached proton. For instance, the triplet corresponding to the -OCHF₂ group in the ¹H NMR spectrum would correlate with the triplet of the corresponding carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₆H₅F₂NO₂), the expected monoisotopic mass can be calculated with high accuracy. This experimental value, when compared to the theoretical mass, provides strong evidence for the elemental composition of the molecule.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 162.0357 |

| [M+Na]⁺ | 184.0176 |

| [M-H]⁻ | 160.0200 |

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. Common fragmentation pathways for pyridine derivatives involve cleavage of the substituents from the ring and fragmentation of the pyridine ring itself. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the difluoromethoxy group or parts thereof. The stability of the pyridine ring often leads to fragment ions where the ring structure is preserved. libretexts.orgresearchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the functional groups and skeletal structure of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the specific bonds and functional groups within the molecule. For this compound, the IR spectrum is predicted to exhibit several key absorption bands that confirm its structural features.

The most prominent feature is expected to be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range. orgchemboulder.comlibretexts.org

The pyridine ring itself gives rise to characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org Specifically, bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org The difluoromethoxy (-OCHF₂) group introduces strong, characteristic absorptions. The C-F stretching vibrations are known to produce intense bands in the 1200-1000 cm⁻¹ region. Furthermore, the C-O-C (ether) linkage will show a stretching vibration, typically around 1250-1150 cm⁻¹. Out-of-plane (oop) C-H bending vibrations for the substituted aromatic ring are expected in the 900-675 cm⁻¹ range, and their exact position can provide information about the substitution pattern. orgchemboulder.comthieme-connect.de

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100-3030 | Medium-Weak | C-H Stretch | Aromatic (Pyridine Ring) |

| ~1600 | Medium | C=C and C=N Stretch | Pyridine Ring |

| ~1500 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| 1250-1150 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1200-1000 | Very Strong | C-F Stretch | Difluoromethoxy Group |

| 900-675 | Medium-Strong | C-H Out-of-Plane Bend | Pyridine Ring |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for characterizing the skeletal vibrations of the pyridine ring. The symmetric "ring breathing" vibration, which involves the expansion and contraction of the entire ring, typically gives rise to a very strong and sharp Raman band. This is expected in the 1050-990 cm⁻¹ region. The C-C stretching vibrations of the aromatic ring would also be prominent. While the C-F bonds will be visible, they are often less intense in Raman than in IR spectra. The solid-state analysis by Raman can also provide insights into crystal lattice vibrations (phonons) at very low frequencies (typically below 100 cm⁻¹), which can be useful for studying polymorphism.

Table 2: Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3030 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| ~1600 | Strong | C=C and C=N Stretch | Pyridine Ring |

| 1050-990 | Very Strong | Symmetric Ring Breathing | Pyridine Ring |

| 1200-1000 | Medium-Weak | C-F Stretch | Difluoromethoxy Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is primarily used to study molecules containing conjugated π-electron systems, known as chromophores.

The this compound molecule contains a pyridine ring, which is an aromatic chromophore. It is expected to exhibit electronic transitions characteristic of heteroaromatic systems. The primary transitions are the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions. libretexts.org The π → π* transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions, involving the lone pair of electrons on the nitrogen atom, are lower in energy and intensity.

For a simple pyridine ring, absorptions occur near 200 nm and 250-270 nm. The presence of the hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups as auxochromes is expected to cause a shift in the absorption maxima (λmax), likely a bathochromic shift (to longer wavelengths), due to the extension of the conjugated system through resonance with the oxygen lone pairs. The solvent used for the analysis can also influence the position of λmax, particularly for n → π* transitions.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λmax (nm) | Relative Intensity (Molar Absorptivity, ε) | Orbital Transition |

| π → π | ~210-230 | High | HOMO to LUMO |

| π → π | ~270-290 | Medium | HOMO-1 to LUMO |

| n → π* | ~300-320 | Low | Non-bonding (N) to LUMO |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-ray Diffraction (XRD) is the definitive analytical technique for determining the solid-state structure of a crystalline material. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

A single-crystal XRD study of this compound would provide invaluable information. It would confirm the planarity of the pyridine ring and reveal the precise conformation of the difluoromethoxy group relative to the ring. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. Given the presence of the phenolic hydroxyl group (a strong hydrogen bond donor) and the pyridine nitrogen atom (a hydrogen bond acceptor), extensive intermolecular hydrogen bonding is expected to be a dominant feature of the crystal structure.

Furthermore, many organic molecules can crystallize in multiple forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal structure and, consequently, different physical properties. Powder XRD (PXRD) is a key technique used to identify and distinguish between different polymorphic forms by analyzing their unique diffraction patterns. An XRD study would be essential to characterize the specific crystalline form of a given batch of this compound.

Table 4: Information Obtainable from X-ray Diffraction (XRD) Analysis

| Parameter | Description | Technique |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Single-Crystal XRD |

| Space Group | The set of symmetry operations that describe the crystal lattice. | Single-Crystal XRD |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Single-Crystal XRD |

| Bond Lengths & Angles | The precise distances and angles between bonded atoms. | Single-Crystal XRD |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, π-π stacking, and other non-covalent forces. | Single-Crystal XRD |

| Polymorphic Form | Identification of the specific crystal form present in a bulk sample. | Powder XRD |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Difluoromethoxy Pyridin 3 Ol Derivatives

Impact of the Difluoromethoxy Group on Molecular Properties and Intermolecular Interactions

The difluoromethoxy group imparts unique physicochemical properties to a molecule that can profoundly influence its interactions with biological targets. researchgate.netnih.gov These properties stem from a combination of electronic effects, steric profile, and the group's capacity for hydrogen bonding. researchgate.netnih.govresearchgate.net

The high electronegativity of the two fluorine atoms in the difluoromethoxy group makes it a potent electron-withdrawing substituent. mdpi.com This electronic pull can modulate the pKa of nearby functional groups and influence the electron density of the pyridine (B92270) ring, thereby affecting interactions with target proteins. mdpi.comrsc.org Unlike the trifluoromethyl (CF₃) group, which is purely electron-withdrawing, the oxygen atom in the difluoromethoxy group can also participate in resonance, though this effect is significantly weakened by the fluorine atoms. nih.gov

From a steric perspective, the difluoromethoxy group is larger than a methoxy (B1213986) group but can adopt a conformation that minimizes steric clashes. In aryl difluoromethyl ethers, the group can lie in a plane orthogonal to the aromatic ring, a conformation influenced by steric interactions and hyperconjugation. nih.gov This preferred orientation can be a critical factor in how a molecule fits into a binding pocket.

A key feature of the difluoromethyl group is its ability to act as a hydrogen bond donor. researchgate.netresearchgate.netacs.org The polarized C-H bond in the OCF₂H moiety can form hydrogen bonds with suitable acceptors on a biological target, an interaction not possible with a methoxy (OCH₃) or trifluoromethoxy (OCF₃) group. researchgate.netchemistryviews.org This hydrogen bonding capability is a significant advantage in drug design, potentially enhancing binding affinity and selectivity. nih.gov Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline (B41778) groups. nih.govacs.org

The difluoromethyl group is often considered a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups. researchgate.netnih.govresearchgate.net This means it can replace these functional groups in a molecule while retaining or even improving biological activity. The advantage of this substitution lies in the increased metabolic stability of the difluoromethyl group compared to the more easily metabolized hydroxyl, thiol, or amine functionalities. nih.gov

| Property | Difluoromethyl (OCF₂H) Group | Comparison Groups (OH, SH, NH₂) |

| Hydrogen Bonding | Acts as a hydrogen bond donor. researchgate.netresearchgate.netacs.org | Strong hydrogen bond donors. chemistryviews.org |

| Lipophilicity | Considered a lipophilicity-enhancing group. researchgate.netnih.gov | Generally less lipophilic. |

| Metabolic Stability | Generally more stable to metabolic degradation. nih.gov | More susceptible to oxidation and other metabolic processes. |

| Bioisosterism | Can serve as a bioisostere for OH, SH, and NH₂ groups. researchgate.netnih.govresearchgate.net | The groups that are often replaced. |

Positional Effects and Substituent Variations on the Pyridine Ring

The pyridine ring serves as a versatile scaffold in medicinal chemistry, allowing for modifications at various positions to optimize a compound's properties. rsc.orgnih.govnih.gov In the context of 6-(difluoromethoxy)pyridin-3-ol derivatives, the placement of substituents on the pyridine ring can dramatically alter biological activity.

Rational Design of Pyridine-Based Scaffolds

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. rsc.orgnih.gov The rational design of pyridine-based scaffolds involves leveraging the inherent properties of the pyridine ring, such as its aromaticity, planarity, and the presence of the nitrogen atom which can act as a hydrogen bond acceptor. nih.govresearchgate.net

The design process often involves computational methods to predict binding modes and affinities. For example, in the design of BACE1 inhibitors, the replacement of benzene (B151609) rings with pyridine moieties was a key strategy. researchgate.net The pyridine nitrogen can be strategically positioned to form critical hydrogen bonds with the target enzyme. The flexibility of the pyridine skeleton allows for the creation of large compound libraries with diverse functional groups, facilitating the exploration of chemical space. nih.gov

Lead Optimization and Scaffold Modification Strategies

Lead optimization is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. youtube.comnumberanalytics.com For derivatives of this compound, this would involve systematic modifications to the core structure.

Development of Focused Libraries based on this compound Core

The development of focused libraries of compounds based on the this compound core is a logical step in exploring its potential in drug discovery. This approach allows for the systematic investigation of the structure-activity relationships around the scaffold.

By employing modern synthetic methods, such as visible light photoredox catalysis, diverse analogues with variations in the substituents on the pyridine ring can be rapidly synthesized. nih.gov This technique allows for the generation of multiple regioisomers in a single step, accelerating the creation of a library for SAR studies. nih.gov Automated synthesis platforms can further accelerate this process, enabling the rapid production and screening of compounds. youtube.com The goal is to create a collection of molecules that comprehensively explores the chemical space around the core structure, increasing the probability of identifying compounds with desired biological activities and drug-like properties.

Advanced Research Applications of 6 Difluoromethoxy Pyridin 3 Ol in Chemical Sciences

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The true value of a chemical compound in synthetic chemistry is often measured by its ability to serve as a versatile building block for the construction of more complex molecular architectures. 6-(Difluoromethoxy)pyridin-3-ol is increasingly recognized for this role, primarily due to its synthetically accessible functional groups that allow for a variety of chemical transformations.

The presence of the hydroxyl (-OH) group on the pyridine (B92270) ring provides a reactive handle for various reactions, including etherification and esterification. More significantly, it can direct regioselective reactions on the aromatic ring. The difluoromethoxy (-OCF₂H) group, a bioisostere of other functional groups, enhances the metabolic stability and modulates the lipophilicity of molecules into which it is incorporated, a highly desirable feature in the development of new pharmaceutical agents.

The utility of this compound as a foundational scaffold is underscored by the commercial availability of its derivatives, such as (6-(difluoromethoxy)pyridin-3-yl)boronic acid. sigmaaldrich.com Boronic acids are crucial intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the pyridinyl scaffold to a wide array of other molecular fragments. The availability of this boronic acid derivative indicates that this compound is a practical starting material for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Table 1: Key Derivatives of this compound and Their Synthetic Applications

| Derivative Name | CAS Number | Molecular Formula | Key Application |

| (6-(Difluoromethoxy)pyridin-3-yl)boronic acid | 1354290-88-2 | C₆H₆BF₂NO₃ | Suzuki-Miyaura cross-coupling reactions |

The pyridine ring itself can undergo various modifications, and the electronic influence of the difluoromethoxy group can affect the reactivity and regioselectivity of these transformations. This allows for the strategic construction of a library of substituted pyridines with potential applications in diverse areas of chemical research.

Integration in the Design of Novel Organic Ligands for Metal Coordination

The field of coordination chemistry relies on the design and synthesis of organic molecules, or ligands, that can bind to metal ions to form coordination complexes. These complexes have a vast range of applications, from catalysis and sensing to therapeutics. The structure of this compound makes it an attractive candidate for the design of novel organic ligands.

The pyridine nitrogen atom and the hydroxyl oxygen atom can act as a bidentate chelation site for a variety of metal ions. The formation of a stable five- or six-membered ring upon chelation is a favorable arrangement in coordination chemistry. The electronic properties of the ligand, which are critical for the stability and reactivity of the resulting metal complex, are significantly influenced by the substituents on the pyridine ring.

The electron-withdrawing nature of the difluoromethoxy group can modulate the electron density on the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond. This allows for the fine-tuning of the electronic environment around the metal center, which is crucial for catalytic applications where the metal's redox potential needs to be precisely controlled. Research on related pyridine derivatives has shown that hydroxyl and methoxy (B1213986) groups can facilitate coordination with metal ions, suggesting similar potential for this compound in catalysis or sensor design. nih.gov

While specific metal complexes of ligands directly derived from this compound are not yet widely reported in the literature, the foundational principles of ligand design and the known chemistry of hydroxypyridines strongly support its potential in this area. nih.gov The synthesis of such ligands would likely involve the derivatization of the hydroxyl group or other positions on the pyridine ring to create more complex, polydentate ligand systems.

Exploration in Heterocyclic Chemistry for Advanced Materials and Chemical Probes

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the development of advanced materials and chemical probes. Their applications range from organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging. This compound is a valuable scaffold for the synthesis of novel heterocyclic systems with tailored properties.

The incorporation of the difluoromethoxy group can enhance the performance of organic electronic materials by improving their thermal and chemical stability. Furthermore, the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, a key aspect of designing materials for electronics, can be achieved through the introduction of such fluorine-containing substituents. Commercial suppliers categorize this compound as a heterocyclic building block, indicating its intended use in the synthesis of more complex heterocyclic structures for materials science. bldpharm.com

In the context of chemical probes, the pyridine scaffold can be functionalized to create molecules that exhibit fluorescence or other detectable signals upon binding to a specific analyte. The difluoromethoxy group can enhance the photophysical properties of such probes, including their quantum yield and photostability. The hydroxyl group provides a convenient point for attaching the probe to other molecules or for modulating its solubility and cellular uptake.

The exploration of this compound in these areas is an active field of research, driven by the continuous demand for new materials and probes with improved performance and functionality. Its availability as a building block facilitates its use in the development of the next generation of advanced heterocyclic systems.

Emerging Research Directions and Future Challenges in 6 Difluoromethoxy Pyridin 3 Ol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For the synthesis of 6-(difluoromethoxy)pyridin-3-ol and its analogues, this translates into a need for greener and more sustainable methodologies that reduce waste, minimize energy consumption, and utilize less hazardous reagents. Current research in the broader field of pyridine (B92270) synthesis points towards several promising avenues.

One of the most significant trends is the adoption of flow chemistry . Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of hazardous intermediates. The implementation of flow chemistry could lead to higher yields and purity for the synthesis of pyridinol derivatives. For instance, the synthesis of various substituted 2-pyridones has been successfully demonstrated in continuous flow microreactor systems, achieving satisfactory yields in significantly reduced reaction times.

Another key aspect of green chemistry is the use of eco-friendly solvents and catalysts . Researchers are actively exploring the use of water, supercritical fluids, and bio-based solvents to replace volatile organic compounds (VOCs). Additionally, the development of reusable solid catalysts, such as zeolites and functionalized polymers, can reduce the environmental impact associated with traditional homogeneous catalysts.

Furthermore, energy-efficient synthetic methods like microwave-assisted synthesis and ultrasonic irradiation are gaining traction. nih.govgoogle.com These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. The application of these green chemistry principles to the multi-step synthesis of this compound represents a significant but crucial challenge for future research.

| Green Chemistry Approach | Potential Benefits in this compound Synthesis |

| Flow Chemistry | Improved safety, higher yields, better process control. |

| Green Solvents | Reduced environmental impact, lower toxicity. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. |

| Microwave/Ultrasound | Faster reaction times, reduced energy consumption. |

In-Depth Mechanistic Understanding of Complex Difluoromethylation Reactions

The introduction of the difluoromethoxy group is a critical step in the synthesis of this compound and is central to its unique properties. However, the mechanisms of many difluoromethylation reactions are not fully understood. A deeper mechanistic insight is essential for optimizing reaction conditions, improving yields, and developing novel difluoromethylating agents.

Future research will likely focus on utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reaction progress and identify transient intermediates. Computational modeling, including density functional theory (DFT) calculations, will also play a pivotal role in elucidating reaction pathways and transition states. A thorough understanding of these mechanisms will enable chemists to design more efficient and selective difluoromethylation strategies, not only for the synthesis of this compound but for a wide range of other fluorinated molecules.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound chemistry, AI and ML algorithms can be employed in several ways.

Firstly, these computational tools can be used to predict the biological activity and physicochemical properties of novel derivatives. By training algorithms on existing datasets of structure-activity relationships, researchers can virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis. This approach can significantly reduce the time and cost associated with drug discovery.

Secondly, AI can assist in retrosynthetic analysis and reaction prediction . By learning from the vast body of published chemical reactions, machine learning models can propose novel and efficient synthetic routes to this compound and its derivatives. This can help chemists to overcome synthetic challenges and explore new chemical space.

| AI/ML Application | Potential Impact on this compound Research |

| QSAR Modeling | Accelerated identification of lead compounds with desired biological activities. |

| Retrosynthesis Prediction | Design of more efficient and innovative synthetic pathways. |

| Reaction Optimization | Fine-tuning of reaction conditions for improved yields and selectivity. |

Expanding the Scope of Reactivity of the Difluoromethoxy Moiety

While the difluoromethoxy group is often considered a stable and relatively inert functional group, exploring its potential for further chemical transformations could unlock new avenues for derivatization. Future research may investigate the activation of the C-F bonds within the difluoromethoxy group, potentially leading to novel cross-coupling reactions or other functionalization strategies.

Understanding the electronic influence of the difluoromethoxy group on the reactivity of the pyridine ring is another important area of investigation. The electron-withdrawing nature of this group can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridinol core. A systematic study of these effects will be crucial for the rational design of synthetic routes to new analogues with diverse substitution patterns.

Addressing Stereochemical Control in Derivatization of Pyridinol Systems

For derivatives of this compound that possess stereocenters, the development of stereoselective synthetic methods is of paramount importance. In many biological systems, the different enantiomers or diastereomers of a chiral molecule can exhibit vastly different activities and metabolic profiles.

Future challenges in this area include the design of chiral catalysts for asymmetric transformations on the pyridinol scaffold. This could involve asymmetric hydrogenation, Sharpless asymmetric dihydroxylation, or other well-established methods for introducing chirality. The development of efficient methods for the separation of enantiomers, such as chiral chromatography, will also be essential. A greater understanding and control over stereochemistry will be critical for the development of safe and effective chiral drugs based on the this compound framework.

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 70-90% for nitro reduction) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 177.04 (C₆H₅F₂NO₂) with fragmentation patterns matching the difluoromethoxy moiety .

- Infrared (IR) : Strong absorption bands for -OH (3200-3600 cm⁻¹) and C-F stretches (1000-1200 cm⁻¹) .

Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced: How does the difluoromethoxy group influence the compound's electronic properties and reactivity?

Methodological Answer:

The difluoromethoxy (-OCF₂H) group exerts two critical effects:

- Electron-Withdrawing Nature : Fluorine’s electronegativity reduces electron density on the pyridine ring, stabilizing intermediates in nucleophilic substitution reactions. This enhances metabolic stability compared to non-fluorinated analogs .

- Steric and Electronic Effects in Binding : In kinase inhibition studies, the -OCF₂H group may occupy hydrophobic pockets in active sites, as seen in structurally similar kinase inhibitors. Computational docking (e.g., AutoDock Vina) can map interactions with target proteins .

Q. Experimental Design :

- Compare reactivity with methoxy (-OCH₃) and hydroxyl (-OH) analogs in electrophilic aromatic substitution reactions.

- Use Hammett substituent constants (σₚ) to quantify electronic effects .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity data often arise from:

- Purity and Isomeric Composition : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Chiral separation may be required if stereoisomers exist .

- Assay Variability : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based kinase inhibition). For example, compare IC₅₀ values in ATP-binding vs. allosteric inhibition assays .

- Solubility Effects : Test activity in buffers with varying DMSO concentrations (≤0.1% to avoid artifacts) .

Case Study : A 2024 study resolved conflicting kinase inhibition data by identifying off-target effects via kinome-wide profiling .

Advanced: How to design experiments to study its potential as a kinase inhibitor?

Methodological Answer:

A tiered experimental approach is recommended:

Enzymatic Assays :

- Use recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo™ luminescence kits to measure inhibition (IC₅₀).

- Include positive controls (e.g., Staurosporine) and negative controls (DMSO-only) .

Cellular Validation :

- Treat cancer cell lines (e.g., HeLa, A549) and quantify proliferation via MTT assays.

- Perform Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2) .

Structural Studies :

- Co-crystallize the compound with target kinases for X-ray diffraction.

- Compare binding modes with analogs lacking the difluoromethoxy group .

Data Interpretation : Use GraphPad Prism for dose-response curves and kinetic analysis.

Advanced: What are the challenges in derivatizing this compound for medicinal chemistry applications?

Methodological Answer:

Key challenges include:

- Hydroxyl Group Reactivity : Protect the -OH group with tert-butyldimethylsilyl (TBDMS) ethers during alkylation or acylation reactions to prevent undesired side reactions .

- Fluorine Stability : Avoid strong bases (e.g., LDA) that may cleave the C-F bond. Opt for mild conditions (e.g., Pd-catalyzed cross-coupling for boronic acid derivatives) .

- Solubility Optimization : Introduce polar substituents (e.g., -SO₃H) or formulate as prodrugs (e.g., phosphate esters) to enhance bioavailability .

Case Study : A 2023 patent successfully incorporated the compound into a morpholinone derivative via Suzuki-Miyaura coupling, demonstrating anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.